N-(1-methyl-3-phenylpropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide
Description
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Properties
Molecular Formula |
C27H29NO4 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
N-(4-phenylbutan-2-yl)-3-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide |
InChI |
InChI=1S/C27H29NO4/c1-16(10-11-20-8-6-5-7-9-20)28-26(29)13-12-21-18(3)23-14-22-17(2)19(4)31-24(22)15-25(23)32-27(21)30/h5-9,14-16H,10-13H2,1-4H3,(H,28,29) |
InChI Key |
VNXNSRWALLQOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NC(C)CCC4=CC=CC=C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(1-methyl-3-phenylpropyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound with potential biological activity. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential applications in medicine and pharmacology.
The compound features a distinctive structure characterized by a furochromen moiety and a propanamide side chain. Its molecular formula is , with a molecular weight of approximately 385.46 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O3 |
| Molecular Weight | 385.46 g/mol |
| IUPAC Name | This compound |
Anticancer Potential
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells, treatment with the compound resulted in a dose-dependent reduction in cell viability. The mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins such as Bcl-2 .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce the expression of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation .
Neuroprotective Properties
Preliminary studies suggest that this compound may offer neuroprotective benefits. In models of neurodegeneration, it has been shown to reduce oxidative stress markers and improve neuronal survival rates .
The biological activity of this compound is thought to involve several mechanisms:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways through mitochondrial membrane potential disruption.
- Cytokine Modulation : It modulates inflammatory responses by inhibiting NF-kB signaling pathways.
- Oxidative Stress Reduction : The compound scavenges free radicals and enhances antioxidant enzyme activity.
Research Findings Summary
A summary of key research findings related to the biological activity of this compound is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
